molecular formula C8H6ClNO B1371226 1-Chloro-3-(isocyanatomethyl)benzene CAS No. 56620-45-2

1-Chloro-3-(isocyanatomethyl)benzene

Cat. No.: B1371226
CAS No.: 56620-45-2
M. Wt: 167.59 g/mol
InChI Key: JOZKKHBHVQMRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(isocyanatomethyl)benzene is an organic compound with the molecular formula C₈H₆ClNO. It is a derivative of benzene, where a chlorine atom and an isocyanatomethyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(isocyanatomethyl)benzene can be synthesized through several methods. One common route involves the reaction of 3-chlorobenzyl chloride with sodium cyanate in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-3-(isocyanatomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1-chloro-3-(isocyanatomethyl)benzene involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(isocyanatomethyl)benzene
  • 1-Chloro-4-(isocyanatomethyl)benzene
  • 1-Bromo-3-(isocyanatomethyl)benzene

Uniqueness

1-Chloro-3-(isocyanatomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The position of the chlorine and isocyanate groups affects the compound’s chemical behavior and its suitability for different reactions and applications .

Properties

IUPAC Name

1-chloro-3-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKKHBHVQMRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625513
Record name 1-Chloro-3-(isocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56620-45-2
Record name 1-Chloro-3-(isocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(isocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-(isocyanatomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-(isocyanatomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-(isocyanatomethyl)benzene
Reactant of Route 4
1-Chloro-3-(isocyanatomethyl)benzene
Reactant of Route 5
1-Chloro-3-(isocyanatomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-(isocyanatomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.